Trabectedin
Beschreibung
Eigenschaften
IUPAC Name |
[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRCIRHQMSYJX-AIFWHQITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N3O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046880 | |
| Record name | Trabectedin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trabectedin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.28e-01 g/L | |
| Record name | Trabectedin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
114899-77-3 | |
| Record name | Trabectedin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114899-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trabectedin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114899773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trabectedin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trabectedin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1'R,6R,6aR,7R,13S,14S,16R)-5-Acetoxy-6',8,14-trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-1',2',3',4',6a,7,12,13,14,16-decahydro-6H-spiro[6,16-(epithiopropanoxymethano)-7,13-imino-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-20,1'-isoquinolin]-19-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRABECTEDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID0YZQ2TCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trabectedin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Stereocontrolled Pictet-Spengler Reaction Strategy
The 27-step synthesis by Zhang et al. (2023) exemplifies a convergent approach leveraging stereocontrolled Pictet-Spengler (PS) reactions to assemble the tetrahydroisoquinoline core. Key steps include:
- Diastereoselective PS Cyclization : Reaction of aldehyde 13 with tryptamine derivatives under Pd catalysis yielded the DE ring system with 94% yield and >20:1 diastereomeric ratio (dr) on a 22-gram scale.
- Aldol Condensation : C4–C10 bond formation via aldol reaction between fragments 23 and 24 established the A-ring framework.
- Second PS Cyclization : Asymmetric oxomalonate 29 facilitated B-ring closure via Pd-mediated decarboxylative protonation, achieving 72% yield and C1 stereocontrol.
Table 1: Optimization of Pd-Catalyzed Decarboxylative Protonation
| Entry | Conditions | Yield | C1 dr |
|---|---|---|---|
| 1 | 1,3-DMBA, THF, rt | 85% | 1:1 |
| 3 | TolSO₂Na, MeOH, THF, rt | 42% | — |
| 5 | DBA, THF, rt | 72% | 4:1 |
This route’s scalability (gram-scale pentacyclic core production) positions it as a viable industrial candidate.
Convergent Synthesis via Heck Reaction
Corey’s landmark synthesis (2013) utilized l-glutamic acid as a chiral pool material, featuring a stereoselective Heck reaction between diazonium salt 8 and enamide 9 to construct the B-ring. Oxidative cleavage of the resultant alkene and intramolecular ortho-substitution yielded the tricyclic intermediate 12 in 58% overall yield. This 18-step route demonstrated the feasibility of late-stage lactonization to form the 10-membered ring.
Light-Mediated C-H Activation Method
Ma et al. (2019) developed a photochemical strategy for benzodioxole formation, critical for the A-ring. Irradiation with blue light (450 nm) in tetrahydrofuran induced radical-mediated C-H activation, enabling quinone-to-benzodioxole rearrangement with 89% efficiency. This method reduced reliance on protecting groups, streamlining the synthesis to 19 linear steps.
Synthesis of Key Intermediate Fragments
Tetrahydroisoquinoline DE Ring
The DE ring synthesis hinges on Pd-catalyzed PS cyclization. Using benzyloxyacetic aldehyde 26 and tryptamine derivative 27 , the reaction achieved 87% yield under 1,3-dimethylbarbituric acid (1,3-DMBA) conditions. Chelation-controlled protonation via π-allylpalladium complexes ensured stereoselectivity at C1.
Bicyclic Lactone Precursor
Aldol condensation between aldehyde 23 and ketone 24 formed the C4–C10 bond, with LiHMDS-mediated enolate generation affording 78% yield. Subsequent lactonization using Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride) closed the 10-membered ring in 65% yield.
Challenges and Innovations in Trabectedin Synthesis
Stereochemical Complexity
The eight stereocenters necessitate meticulous chiral control. Pd-mediated asymmetric protonation in PS cyclizations (dr 4:1) and enzymatic resolution of amino alcohol intermediates have mitigated racemization risks.
Lactone Stability
The 10-membered lactone’s susceptibility to hydrolysis mandates anhydrous conditions during final coupling. Lyophilization with monosaccharides (e.g., glucose) or polyols (e.g., sorbitol) enhances shelf-life, as patented by PharmaMar (2017).
Table 2: Excipients for Lyophilized this compound Formulations
| Excipient | Function | Concentration |
|---|---|---|
| Glucose | Cryoprotectant | 5% w/v |
| Sorbitol | Stabilizer | 3% w/v |
| Tromethamine | pH adjustment | 10 mM |
Pharmaceutical Formulation and Stability Considerations
The injectable composition (US10610529B2) combines this compound with monosaccharides (glucose) and polyols (sorbitol) to prevent lactone degradation during freeze-drying. Stability studies show <2% degradation after 24 months at 2–8°C. Pharmacometabolomic analyses further correlate pre-dose plasma cystathionine levels with this compound’s AUC₀–₄₈h (R² = 0.70), guiding personalized dosing.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Trabectedin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind seltener, können aber unter bestimmten Bedingungen auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, sind Trifluoressigsäure, Methansulfonsäure und p-Toluolsulfonsäure. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und spezifische pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus den Reaktionen mit this compound entsteht, ist der alkylierte DNA-Addukt, der die DNA-Transkription und -Replikationsprozesse stört .
Wissenschaftliche Forschungsanwendungen
Soft Tissue Sarcomas
Trabectedin is primarily indicated for treating advanced soft tissue sarcomas (STS), especially in patients who have failed prior therapies with anthracyclines or ifosfamide. Its clinical efficacy has been demonstrated through several key studies:
- Phase III Clinical Trials : In a pivotal trial involving 518 patients, this compound showed a median progression-free survival (PFS) of 4.2 months compared to 1.5 months for dacarbazine, indicating a significant improvement in disease control (hazard ratio [HR]: 0.55) .
- Overall Survival : The median overall survival was reported at 13.7 months with this compound versus 13.1 months with dacarbazine, highlighting its potential as a viable treatment option .
Other Malignancies
Beyond STS, this compound has been explored for use in various other cancers:
- Ovarian Cancer : this compound has demonstrated activity in recurrent ovarian cancer, often used in combination with other chemotherapeutic agents .
- Breast Cancer and Non-Small Cell Lung Cancer : Emerging studies suggest potential applications in these malignancies, although further research is needed to establish definitive efficacy .
Pharmacological Properties
This compound's pharmacological profile reveals several important characteristics:
- Toxicity Profile : While effective, this compound is associated with significant adverse effects; nearly all patients experience some toxicity, with serious reactions occurring in about 63% of cases . Common adverse reactions include hematological toxicities and liver enzyme elevations.
- Dosing Challenges : Due to its toxicity, dose reductions and treatment delays are common among patients receiving this compound .
Case Studies and Observational Data
Recent observational studies have provided valuable insights into the real-world effectiveness of this compound:
- A study involving 45 patients with advanced STS reported a median PFS of 5.2 months and an overall survival of 15.2 months, corroborating findings from clinical trials .
- These studies emphasize the drug's role as a second or third-line treatment option and highlight its manageable safety profile despite its inherent risks.
Wirkmechanismus
Trabectedin exerts its effects by binding to the minor groove of DNA and alkylating guanine at the N2 position. This binding bends the DNA helix towards the major groove, interfering with cell division and genetic transcription processes. This compound also affects various transcription factors involved in cell proliferation, particularly via the transcription-coupled nucleotide excision repair system .
Vergleich Mit ähnlichen Verbindungen
Lurbinectedin
Structural & Functional Similarities :
- Lurbinectedin is a synthetic analog of trabectedin with a chlorinated tetrahydroisoquinoline core. Both compounds share overlapping transcriptional profiles, particularly in cell cycle arrest (G2/M phase) and immune modulation .
- Mechanistic Overlap :
Differences :
Preclinical Data :
| Parameter | This compound | Lurbinectedin |
|---|---|---|
| IC50 in MN/MCA1 cells | 0.15 mg/kg | 0.2 mg/kg |
| Metastasis Reduction | Median 4 (lung) | Median 2 (lung) |
| Synergy with PARPi | Yes | Not reported |
Irinotecan (Topoisomerase I Inhibitor)
Mechanistic Comparison :
- This compound: DNA minor groove binder; NER-dependent cytotoxicity.
- Irinotecan: Topoisomerase I inhibitor; stabilizes DNA-topoisomerase complexes.
Synergistic Effects :
- Combined use with this compound enhances apoptosis in rhabdomyosarcoma and Ewing sarcoma models. Shared upregulated genes (e.g., CCR7, MDM2) correlate with immune activation and cell death .
- Gene Expression Overlap: 78% of this compound-modulated genes are shared with irinotecan, including pathways for apoptosis and immune response .
Clinical Relevance :
- This compound + irinotecan combinations are under clinical evaluation for sarcoma subtypes .
Brostallicin
Contrasting Mechanisms :
Preclinical Findings :
| Parameter | This compound | Brostallicin |
|---|---|---|
| NER Dependency | Yes | No |
| Resistance in HCT116-ER5 | Yes | No |
| Synergy with MG | Yes | Not reported |
Pegylated Liposomal Doxorubicin (PLD)
Combination Therapy :
Mechanistic Divergence :
Other Compounds
- Mitomycin-C & SB-218078 : Share PPARα pathway modulation with this compound, enhancing cell cycle arrest .
Key Research Findings and Controversies
Biologische Aktivität
Trabectedin, also known as Yondelis® or ET-743, is a marine-derived compound originally isolated from the tunicate Ecteinascidia turbinata. It has gained recognition for its unique mechanism of action and its efficacy in treating various cancers, particularly soft tissue sarcomas (STS) and relapsed ovarian cancer. This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and safety profile based on diverse research findings.
This compound exhibits a multifaceted mechanism of action that impacts both tumor cells and the tumor microenvironment (TME). Key aspects include:
- Inhibition of Transcription : this compound directly interacts with RNA polymerase II, leading to its ubiquitination and degradation. This process inhibits the transcription of oncogenic genes and modulates the expression of cytokines and chemokines produced by tumor-associated macrophages (TAMs) and tumor cells .
- DNA Repair Interference : this compound disrupts DNA repair mechanisms such as transcription-coupled nucleotide excision repair and homologous recombination. This interference is crucial for its antitumor effects, particularly in tumors with specific genetic backgrounds .
- Modulation of Tumor Microenvironment : The drug reduces the number of macrophages in the TME and inhibits the production of factors that promote tumor growth, such as IL-6 and VEGF .
Table 1: Summary of this compound's Mechanisms
| Mechanism | Description |
|---|---|
| Inhibition of Transcription | Direct interaction with RNA polymerase II; leads to degradation and altered gene expression. |
| DNA Repair Interference | Disruption of nucleotide excision repair pathways; enhances antitumor activity. |
| Modulation of TME | Reduces TAMs; inhibits cytokine production that supports tumor growth. |
Clinical Efficacy
This compound has demonstrated significant clinical activity across various cancer types. Notably, it has been approved for treating advanced STS after failure of anthracycline-based therapies.
Case Studies and Clinical Trials
- Phase I Trials : Initial studies established the safety profile and pharmacokinetics of this compound, revealing objective antitumor responses in heavily pretreated patients with diverse tumor types .
- Efficacy in STS : In a recent observational study involving 128 patients with advanced STS:
- Combination Therapies : this compound's efficacy is being explored in combination with other treatments, such as low-dose radiotherapy, showing promising results in enhancing therapeutic outcomes .
Table 2: Clinical Outcomes with this compound
| Study Type | Population Size | Median PFS (months) | Median OS (months) | Objective Response Rate (%) |
|---|---|---|---|---|
| Phase I Trials | Varies | Not specified | Not specified | Varies |
| Observational Study | 128 | 5.2 | 15.2 | 11.7 |
Safety Profile
This compound is generally well-tolerated but can lead to significant adverse effects. Common grade 3 or 4 toxicities include:
Two fatalities due to pneumonia and sepsis were reported as potentially related to treatment .
Q & A
Q. How should researchers assess this compound's long-term epigenetic effects in STS survivors?
- Methodological Guidance : Perform whole-genome bisulfite sequencing (WGBS) on paired pre-/post-treatment biopsies. Focus on CpG island methylation near HMGA1 regulatory regions. Combine with ATAC-seq to assess chromatin accessibility changes and correlate with late relapse rates .
Key Methodological Considerations
- Data Contradiction Analysis : Use mixed-effects models to account for inter-study variability in meta-analyses. Apply Benjamini-Hochberg correction for multiple hypothesis testing in omics datasets .
- Experimental Reproducibility : Follow ARRIVE guidelines for in vivo studies and MIAME standards for microarray/RNA-seq data. Include biological replicates (n ≥ 3) and blinded outcome assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
